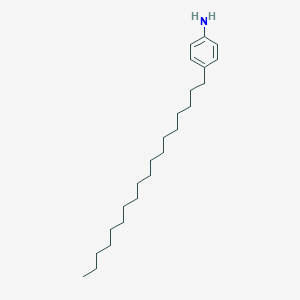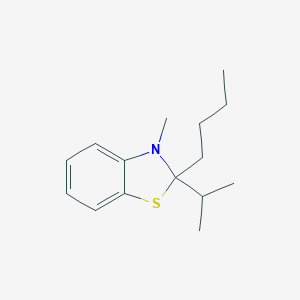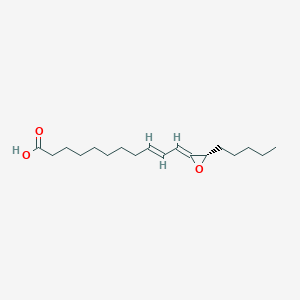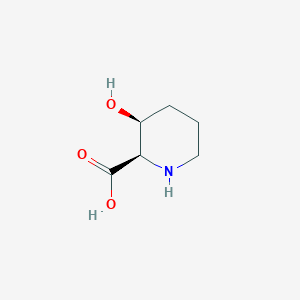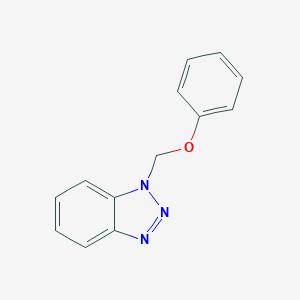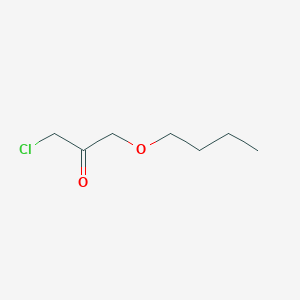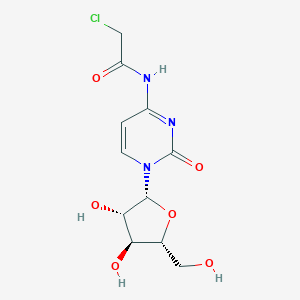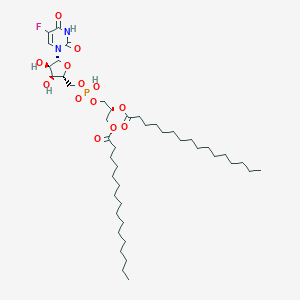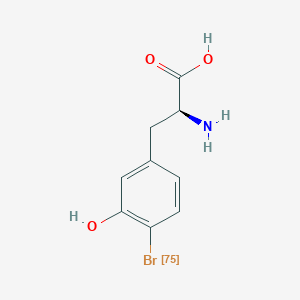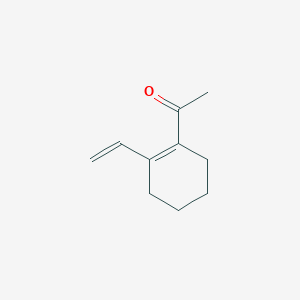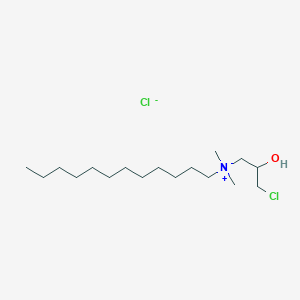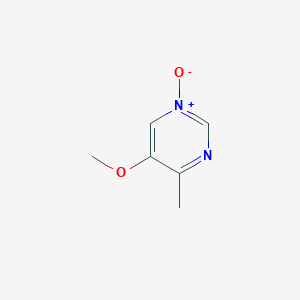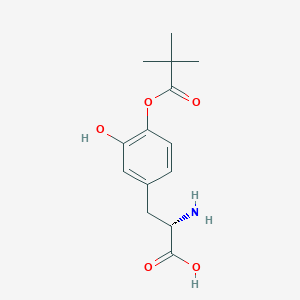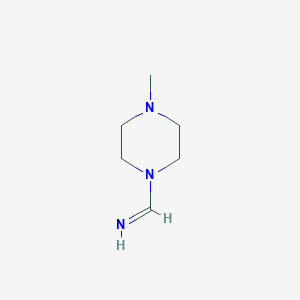
(4-Methylpiperazin-1-yl)methanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methylpiperazin-1-yl)methanimine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly used as a building block for the synthesis of various other compounds, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (4-Methylpiperazin-1-yl)methanimine is not well understood. However, studies have suggested that this compound may act as a chelating agent, binding to metal ions and preventing them from interacting with other molecules in the body.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of (4-Methylpiperazin-1-yl)methanimine have not been extensively studied. However, some studies have suggested that this compound may have antioxidant properties and may also have an effect on the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (4-Methylpiperazin-1-yl)methanimine in lab experiments is its relatively simple synthesis method. This compound is also readily available and relatively inexpensive. However, one limitation of using this compound is that its mechanism of action is not well understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research involving (4-Methylpiperazin-1-yl)methanimine. One area of interest is in the development of new pharmaceuticals. This compound can be used as a building block for the synthesis of various drugs, and further research may uncover new potential applications. Another area of interest is in the study of the compound's mechanism of action. Understanding how this compound interacts with other molecules in the body may lead to new insights into the treatment of various diseases. Additionally, further research may be needed to fully understand the biochemical and physiological effects of (4-Methylpiperazin-1-yl)methanimine.
Métodos De Síntesis
The synthesis of (4-Methylpiperazin-1-yl)methanimine is a relatively simple process that involves the reaction of 4-methylpiperazine with formaldehyde. The reaction is typically carried out in the presence of a catalyst, such as acetic acid or hydrochloric acid. The resulting product is a colorless liquid that can be purified through distillation or recrystallization.
Aplicaciones Científicas De Investigación
(4-Methylpiperazin-1-yl)methanimine has a wide range of potential applications in scientific research. One of the most significant applications is in the synthesis of pharmaceuticals. This compound can be used as a building block for the synthesis of various drugs, including antiviral, antibacterial, and anticancer agents.
Propiedades
Número CAS |
116833-32-0 |
|---|---|
Nombre del producto |
(4-Methylpiperazin-1-yl)methanimine |
Fórmula molecular |
C6H13N3 |
Peso molecular |
127.19 g/mol |
Nombre IUPAC |
(4-methylpiperazin-1-yl)methanimine |
InChI |
InChI=1S/C6H13N3/c1-8-2-4-9(6-7)5-3-8/h6-7H,2-5H2,1H3 |
Clave InChI |
KSEJXVVKPWJDOM-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C=N |
SMILES canónico |
CN1CCN(CC1)C=N |
Sinónimos |
Piperazine, 1-(iminomethyl)-4-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



